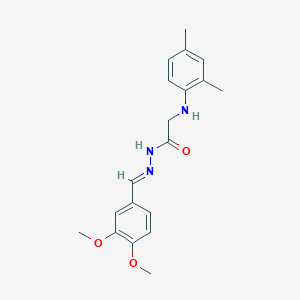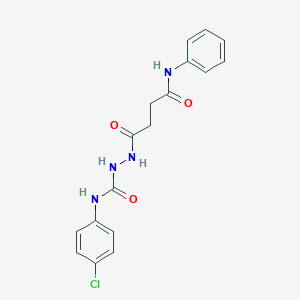![molecular formula C17H18N6O4S B323317 ethyl cyano[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetate](/img/structure/B323317.png)
ethyl cyano[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-2-cyano-2-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hydrazinylidene]acetate is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a cyano group, a sulfonamide moiety, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyano[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetate typically involves a multi-step process. One common method involves the diazotization of sulfamethazine, followed by coupling with ethyl cyanoacetate in the presence of sodium acetate at room temperature . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-cyano-2-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hydrazinylidene]acetate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are facilitated by the presence of reactive functional groups such as the cyano and sulfonamide moieties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine derivatives, urea, thiourea, and guanidine hydrochloride . The reactions are typically carried out under mild conditions, often at room temperature, to prevent the degradation of the compound.
Major Products Formed
The major products formed from the reactions of ethyl cyano[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetate include pyran, pyridine, pyridazine, pyrazole, and oxazole derivatives . These products are of significant interest due to their potential biological activities.
Scientific Research Applications
Ethyl (2E)-2-cyano-2-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hydrazinylidene]acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts.
Biology: The compound exhibits antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl cyano[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetate involves its interaction with specific molecular targets and pathways. The sulfonamide moiety inhibits the activity of bacterial enzymes, leading to the disruption of essential metabolic processes in the bacteria . This results in the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
Ethyl (2E)-2-cyano-2-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hydrazinylidene]acetate can be compared with other similar compounds such as:
- Ethyl 4-amino-5-cyano-1-[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl-1,6-dihydro-6-iminopyridazine-3-carboxylate
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl)-tetrazolyl derivatives
These compounds share similar structural features and exhibit comparable biological activities. ethyl cyano[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Properties
Molecular Formula |
C17H18N6O4S |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
ethyl (2E)-2-cyano-2-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hydrazinylidene]acetate |
InChI |
InChI=1S/C17H18N6O4S/c1-4-27-16(24)15(10-18)22-21-13-5-7-14(8-6-13)28(25,26)23-17-19-11(2)9-12(3)20-17/h5-9,21H,4H2,1-3H3,(H,19,20,23)/b22-15+ |
InChI Key |
REQKGKIXYHKQCJ-PXLXIMEGSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C)C#N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C)/C#N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-(2-methylanilino)acetohydrazide](/img/structure/B323234.png)
![2-(2-methoxyanilino)-N'-(4-{2-[(2-methoxyanilino)acetyl]carbohydrazonoyl}benzylidene)acetohydrazide](/img/structure/B323235.png)



![(4Z)-3-methyl-5-oxo-4-[(4-pyrrolidin-1-ylsulfonylphenyl)hydrazinylidene]pyrazole-1-carbothioamide](/img/structure/B323246.png)
![(4Z)-4-[[4-(azepan-1-ylsulfonyl)phenyl]hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B323247.png)
![N,N-diethyl-4-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]benzenesulfonamide](/img/structure/B323250.png)
![5-[(4-piperidin-1-ylsulfonylphenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B323251.png)
![5-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]hydrazinylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B323252.png)


![4-{2-[(2-nitrophenyl)sulfonyl]hydrazino}-4-oxo-N-phenylbutanamide](/img/structure/B323256.png)
![4-[2-(anilinocarbothioyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B323257.png)
